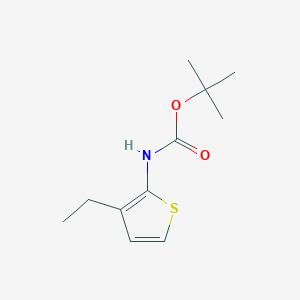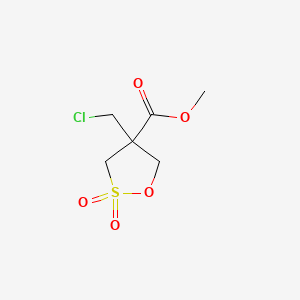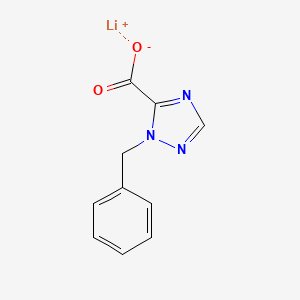
lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a lithium ion, a benzyl group, and a carboxylate group attached to the triazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of 1-benzyl-1H-1,2,4-triazole-5-carboxylic acid with a lithium salt. One common method is to dissolve the triazole carboxylic acid in a suitable solvent, such as methanol or ethanol, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of other complex molecules and materials
Mécanisme D'action
The mechanism of action of lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its stability and reactivity. Additionally, the benzyl group can interact with biological membranes, potentially affecting cellular processes. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in various biochemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-1H-1,2,4-triazole-5-carboxylic acid: Lacks the lithium ion but has similar structural features.
1-Benzyl-1H-1,2,3-triazole-4-carboxylate: Differs in the position of the nitrogen atoms in the triazole ring.
1-Benzyl-1H-1,2,4-triazole-3-carboxylate: Similar structure but with the carboxylate group in a different position
Uniqueness
Lithium(1+)1-benzyl-1H-1,2,4-triazole-5-carboxylate is unique due to the presence of the lithium ion, which can enhance its reactivity and stability. This makes it a valuable compound for various applications, particularly in coordination chemistry and catalysis .
Propriétés
Formule moléculaire |
C10H8LiN3O2 |
|---|---|
Poids moléculaire |
209.2 g/mol |
Nom IUPAC |
lithium;2-benzyl-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C10H9N3O2.Li/c14-10(15)9-11-7-12-13(9)6-8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,14,15);/q;+1/p-1 |
Clé InChI |
XRTYXCQLHAHDML-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC=C(C=C1)CN2C(=NC=N2)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



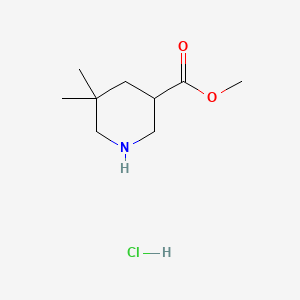

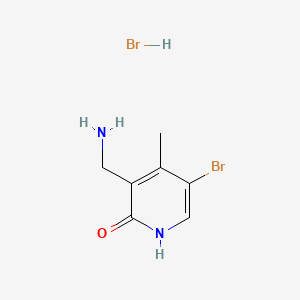


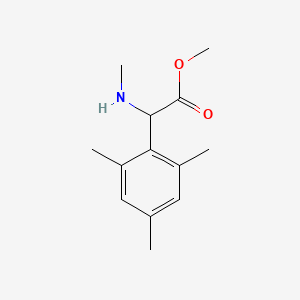

![rac-(1R,6S,8R)-8-(4-fluorophenyl)-3-azabicyclo[4.2.0]octanehydrochloride](/img/structure/B13580045.png)
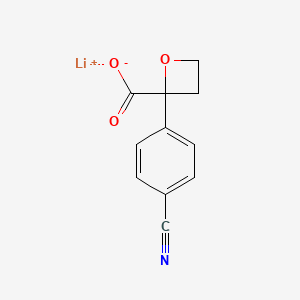
![rac-(1R,4R,5R)-4-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13580049.png)
